1,1-Dimethylethyl 7-amino-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate
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Overview
Description
2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine typically involves the formation of the azepine ring through cyclization reactions. One common method involves the reaction of an appropriate aniline derivative with a suitable electrophile, followed by cyclization under acidic or basic conditions . Another approach is the multicomponent heterocyclization reaction, which allows for the efficient formation of the azepine scaffold .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced azepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives such as 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines and 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines .
Uniqueness
What sets 2-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-amine apart is its unique structural features and the presence of the Boc protecting group, which can be selectively removed under mild conditions to reveal the free amine. This versatility makes it a valuable intermediate in synthetic organic chemistry .
Properties
CAS No. |
939043-31-9 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 7-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-9-13(16)7-6-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3 |
InChI Key |
KJDYAPHJWZVVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)N |
Origin of Product |
United States |
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